Cas no 58045-23-1 ((Z)-4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine-1-ethanol dihydrochloride)

(Z)-4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine-1-ethanol dihydrochloride structure
58045-23-1 structure
Product Name:(Z)-4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine-1-ethanol dihydrochloride
Numero CAS:58045-23-1
MF:C22H27Cl3N2OS
MW:473.886581659317
CID:947962
PubChem ID:6433208
Update Time:2025-04-19

(Z)-4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine-1-ethanol dihydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • (Z)-4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine-1-ethanol dihydrochloride
    • 2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol,hydrochloride
    • (Z)-4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)-1-piperazineethanol dihydrochloride
    • (Z)-4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazine-1-ethanol dihydrochloride
    • 1-Piperazineethanol, 4-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, dihydrochloride, (Z
    • alpha-Clopenthixol dihydrochloride
    • cis-Clopenthixol hydrochloride
    • Cisordinol
    • Clopenthixol cis(Z)-form dihydrochloride
    • Zuclopenthixol HCl
    • Zuclopenthixol hydrochloride
    • NCGC00016525-01
    • EINECS 261-080-2
    • D08693
    • Thioxanthene, 2-chloro-9-(3-(4-(2-hydroxyethyl)piperazinyl)propyl)-, dihydrochloride
    • W 2304
    • N 746
    • ZUCLOPENTHIXOL HYDROCHLORIDE [WHO-DD]
    • DTXCID3025332
    • 2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol;dihydrochloride
    • Clopenthixol HCl
    • R3BMY435Z0
    • Sordenac
    • HY-A0163B
    • UNII-R3BMY435Z0
    • 63978-46-1
    • CHEMBL2360084
    • CCG-220998
    • Clopixol (TN)
    • SCHEMBL260177
    • ZUCLOPENTHIXOL HYDROCHLORIDE [MART.]
    • NSC 169185
    • 4-(3-(2-Chlorothioxanthen-9-ylidene)propyl)-1-piperazineethanol dihydrochloride
    • 58045-23-1
    • 4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazine-1-ethanol dihydrochloride
    • Ciatyl
    • 1-Piperazineethanol, 4-(3-(2-chlorothioxanthen-9-yl)propyl)-, dihydrochloride
    • Zuclopenthixol (dihydrochloride)
    • DTXSID5045332
    • AY 62021
    • CLOPENTHIXOL CIS(Z)-FORM DIHYDROCHLORIDE [MI]
    • Chlorpenthixol dihydrochloride
    • Q27265829
    • 7042692VYN
    • 633-59-0
    • NSC-329015
    • NS00086439
    • FDA 0199
    • CS-0376694
    • Zuclopenthixol dihydrochloride
    • NSC 78203
    • EINECS 211-194-3
    • UNII-7042692VYN
    • LPWNZMIBFHMYMX-MHKBYHAFSA-N
    • 1-Piperazineethanol, 4-(3-(2-chlorothioxanthen-9-ylidene)propyl)-, dihydrochloride
    • 1-Piperazineethanol, 4-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, dihydrochloride
    • 1-Piperazineethanol, 4-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, dihydrochloride, (Z)-
    • (Z)-2-(4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethanol dihydrochloride
    • N 789
    • NSC 329015
    • CLOPENTHIXOL HYDROCHLORIDE
    • CAS-58045-23-1
    • AKOS027378330
    • Tox21_110473
    • Clopenthixol dihydrochloride
    • Inchi: 1S/C22H25ClN2OS.2ClH/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;;/h1-2,4-8,16,26H,3,9-15H2;2*1H/b18-5-;;
    • Chiave InChI: LPWNZMIBFHMYMX-MHKBYHAFSA-N
    • Sorrisi: ClC1C=CC2=C(C=1)/C(/C1C=CC=CC=1S2)=C\CCN1CCN(CCO)CC1.Cl.Cl

Proprietà calcolate

  • Massa esatta: 472.09131
  • Massa monoisotopica: 472.090968g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 5
  • Complessità: 509
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 52Ų

Proprietà sperimentali

  • Punto di fusione: 250-260° (dec)
  • PSA: 26.71

(Z)-4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine-1-ethanol dihydrochloride Informazioni sulla sicurezza

  • Tossicità:LD50 in male mice (mg/kg): 105 i.v. (Lassen)
Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.